1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine
Description
1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine is a piperazine derivative featuring a furan-2-carbonyl group at the 1-position and a 6-methylpyridin-2-yl substituent at the 4-position. Its molecular formula is C₁₅H₁₇N₃O₂ (calculated based on structural components), with a molecular weight of 283.32 g/mol. The compound’s structure combines a heteroaromatic furan ring, a methyl-substituted pyridine, and a piperazine backbone, which may confer unique physicochemical and biological properties.
The furan-2-carbonyl group is known to enhance solubility and bioavailability in medicinal chemistry, while the 6-methylpyridin-2-yl moiety introduces steric and electronic effects that can modulate receptor binding .
Properties
IUPAC Name |
furan-2-yl-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-4-2-6-14(16-12)17-7-9-18(10-8-17)15(19)13-5-3-11-20-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXXMRDVKZJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine typically involves the following steps:
Formation of the Furan-2-carbonyl Intermediate: This can be achieved by reacting furan-2-carboxylic acid with a suitable activating agent such as thionyl chloride to form furan-2-carbonyl chloride.
Coupling with Piperazine: The furan-2-carbonyl chloride is then reacted with piperazine in the presence of a base like triethylamine to form 1-(Furan-2-carbonyl)piperazine.
Introduction of the 6-Methylpyridin-2-yl Group: The final step involves the reaction of 1-(Furan-2-carbonyl)piperazine with 6-methylpyridin-2-yl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can serve as a probe for studying the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Key Observations:
Acyl Group Impact : Replacing the furan-2-carbonyl group with benzoyl (e.g., compound 5a–g) shifts activity toward anticancer effects, likely due to increased lipophilicity and aromatic interactions with cellular targets .
Pyridine vs.
Physicochemical Comparison:
Pharmacological Potential
While direct data for the target compound is unavailable, insights can be drawn from analogs:
- Anticancer Activity : Compounds with bulky aromatic groups (e.g., 4-chlorobenzhydryl in ) show cytotoxicity via cell cycle disruption . The target’s 6-methylpyridin-2-yl group may interact with kinase domains.
- Antibacterial Effects : Arylpiperazines with electron-withdrawing groups (e.g., chloro in ) inhibit bacterial growth, suggesting the target’s methylpyridine could mimic this effect .
- CNS Targets : Piperazines with methoxyphenyl or pyridinyl groups exhibit dopamine receptor affinity, implying the target may modulate neuroreceptors .
Biological Activity
1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-tubercular properties, interactions with molecular targets, and cytotoxicity profiles based on recent research findings.
- Molecular Formula : C19H20N6O2
- Molecular Weight : 364.4011 g/mol
- CAS Number : 1021038-65-2
- SMILES Notation : Cc1cccc(n1)Nc1ccc(nn1)N1CCN(CC1)C(=O)c1ccco1
Anti-Tubercular Activity
Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit promising anti-tubercular activity against Mycobacterium tuberculosis.
| Compound | IC50 (µM) | IC90 (µM) | Cytotoxicity (HEK-293 Cells) |
|---|---|---|---|
| 6e | 1.35 | 3.73 | Non-toxic |
| 6k | 2.18 | 4.00 | Non-toxic |
| 7e | - | - | Non-toxic |
The compounds were evaluated for their inhibitory concentrations (IC50 and IC90), with values indicating significant efficacy against the bacterium. Notably, compounds such as 6e and 6k showed low IC50 values, suggesting high potency.
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions of these compounds with key targets in Mycobacterium tuberculosis. The interactions were characterized by hydrogen bonding and hydrophobic interactions, which are crucial for the stability of the ligand-receptor complex.
Study on Anti-Tubercular Agents
In a systematic study published in 2020, a series of piperazine derivatives were synthesized and screened for anti-tubercular activity. Among these, the compound 6e demonstrated an IC50 of 1.35 µM and an IC90 of 3.73 µM against Mycobacterium tuberculosis H37Ra strain, indicating its potential as a lead compound for further development in tuberculosis treatment .
Cytotoxicity Assessment
Cytotoxicity was assessed using human embryonic kidney (HEK-293) cells to determine the safety profile of these compounds. The results indicated that the most active compounds did not exhibit significant toxicity at concentrations that were effective against Mycobacterium tuberculosis, making them suitable candidates for further pharmacological evaluation .
Q & A
Q. What are the common synthetic routes for 1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine?
The synthesis typically involves a two-step process:
- Step 1 : Alkylation of a piperazine core. For example, 1-(2-fluorobenzyl)piperazine can react with propargyl bromide in DMF using K₂CO₃ as a base, monitored by TLC (hexane/EtOAc 2:1). The product is extracted with methylene chloride and purified via silica gel chromatography (EtOAc:hexane, 1:8) .
- Step 2 : Acylation with furan-2-carbonyl chloride. A similar procedure involves reacting the piperazine intermediate with acyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base, followed by crystallization or flash chromatography .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key methods include:
- NMR Spectroscopy : To verify substituent positions on the piperazine ring and aromatic systems.
- HRMS : For precise molecular weight confirmation.
- Single-crystal X-ray diffraction : To resolve stereochemistry and packing interactions, as demonstrated for analogous piperazine derivatives .
- FT-IR : To identify carbonyl (C=O) and aromatic C-H stretching frequencies.
Advanced Research Questions
Q. How can researchers optimize the acylation step to improve yields?
Low yields in acylation may arise from steric hindrance or competing side reactions. Strategies include:
- Coupling Reagents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to activate the carbonyl group, enhancing reaction efficiency .
- Solvent Optimization : Replace DCM with THF or DMF to improve solubility of intermediates.
- Temperature Control : Gradual addition of acyl chloride at 0°C to minimize exothermic side reactions .
Q. What computational approaches are suitable for predicting biological targets of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase domains (e.g., tyrosine kinases), leveraging the 6-methylpyridin-2-yl group’s potential for π-π stacking in hydrophobic pockets .
- MD Simulations : Assess binding stability of the furan-carbonyl moiety in solvent models (e.g., explicit water) over 100-ns trajectories.
- Pharmacophore Modeling : Map electrostatic and steric features to align with known inhibitors, such as 1-(4-fluorobenzyl)piperazine derivatives .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies:
- Standardized Assays : Re-evaluate cytotoxicity using the MTT assay under consistent cell lines (e.g., HepG2 or MCF-7) and ATP concentration .
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Structural Analogs : Compare activity with derivatives lacking the 6-methylpyridin-2-yl group to isolate pharmacophoric contributions .
Q. What strategies are recommended for evaluating metabolic stability?
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, such as hydroxylated furan or N-dealkylated products.
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation by HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity.
- Light Sensitivity : Use ICH Q1B guidelines to test photostability under UV/visible light .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Piperazine Derivative Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, propargyl bromide, RT, 6h | 65–75 | |
| Acylation | EDC/HOAt, DCM, N,N-diisopropylethylamine | 50–60 |
Q. Table 2. Computational Parameters for Target Prediction
| Parameter | Value/Software | Application |
|---|---|---|
| Docking Algorithm | AutoDock Vina | Kinase binding affinity |
| Force Field | CHARMM36 | Solvent interactions |
| Simulation Time | 100 ns | Conformational stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
